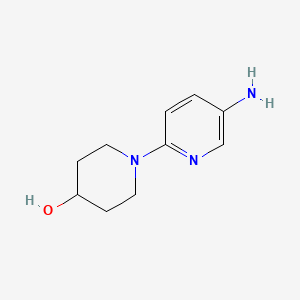
2-(3-methyl-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H10N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H10N2O2/c1-5(7(10)11)6-3-4-9(8-6)2/h3-4,5H,1-2H3,(H,10,11) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 154.17 . It is a solid substance .Applications De Recherche Scientifique
Synthesis and Applications in Heterocyclic Chemistry
The reactivity of certain pyrazole derivatives has been extensively studied for their value as building blocks in the synthesis of various heterocyclic compounds. For example, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives showcase significant utility in the creation of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. This highlights the role of pyrazole derivatives in advancing heterocyclic chemistry and the synthesis of dyes, offering a path for the generation of versatile cynomethylene dyes from a broad range of precursors, including amines and α-aminocarboxylic acids (Gomaa & Ali, 2020).
Role in Medicinal Chemistry
Pyrazole derivatives, particularly those with methyl substitution, are recognized for their potent medicinal properties, displaying a wide spectrum of biological activities. The extensive research into these compounds underscores their importance in medicinal chemistry, providing insights into synthetic approaches and highlighting their potential as therapeutic agents (Sharma et al., 2021).
Anticancer Applications
The exploration of pyrazoline derivatives in anticancer research has demonstrated their potential as therapeutic agents. Various synthetic methods have been utilized to produce pyrazoline derivatives that exhibit significant biological effects, reinforcing the relevance of pyrazoline in the development of new anticancer agents (Ray et al., 2022).
Multicomponent Synthesis for Bioactive Derivatives
Recent advancements in multicomponent reactions (MCRs) for the synthesis of bioactive pyrazole derivatives underscore the efficiency of these approaches in pharmaceutical and medicinal chemistry. This review emphasizes the therapeutic applications of pyrazole derivatives synthesized via MCRs, highlighting their antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties among others (Becerra et al., 2022).
Propriétés
IUPAC Name |
2-(3-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-4-9(8-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITJIAJNAOGEPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)










![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)
![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)

